N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
This compound features a benzodioxol group attached to a methyl-acetamide scaffold, which is further linked to a 1,3-thiazole ring substituted with a 3-chlorophenylamino moiety. The benzodioxol group (a fused benzene ring with two adjacent oxygen atoms) enhances metabolic stability and lipophilicity, while the thiazole ring and chlorophenyl group contribute to electronic and steric interactions with biological targets . Such structural motifs are common in pharmaceuticals targeting enzymes, receptors, or signaling pathways .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-2-1-3-14(7-13)22-19-23-15(10-27-19)8-18(24)21-9-12-4-5-16-17(6-12)26-11-25-16/h1-7,10H,8-9,11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBXXURSITZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-299609, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide, primarily targets the Rho/SRF (Serum Response Factor) pathway . This pathway plays a crucial role in various cellular functions, including muscle cell development, endothelial cell function, fibroblast activity, hepatocyte function, immune cell activity, and neuron function.
Mode of Action
CCG-299609 acts as an inhibitor of the Rho/SRF pathway. It coopts the CRL4 CRBN to selectively target GSPT1 for ubiquitination and proteasomal degradation. This results in the rapid induction of acute myeloid leukemia (AML) apoptosis, reducing leukemia engraftment and leukemia stem cells (LSCs) in large-scale primary patient xenografting.
Biochemical Pathways
The compound affects several biochemical pathways. The anti-AML activity of CCG-299609 is regulated by the ILF2/ILF3 complex, the mTOR pathway, and the integrated stress response pathway. Depletion of GSPT1 by CCG-299609 rapidly induces acute myeloid leukemia (AML) apoptosis.
Pharmacokinetics
It is known that the compound has a significant impact on oxidative phosphorylation, reducing it in a dose-dependent manner. Additionally, CCG-299609 increases the glycolytic rate.
Result of Action
The molecular and cellular effects of CCG-299609’s action include the selective degradation of GSPT1, resulting in acute AML apoptosis and elimination of disease-driving LSCs. This leads to the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction.
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.85 g/mol. The structural components include a benzodioxole moiety, a thiazole ring, and an acetamide group, which contribute to its biological properties.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Benzodioxole | Aromatic compound known for antioxidant properties |
| Thiazole | Heterocyclic compound with antimicrobial activity |
| Acetamide | Functional group involved in protein interactions |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various thiazole derivatives found that certain compounds demonstrated sub-micromolar inhibitory activity against cancer cell lines, suggesting a potential role in cancer therapy .
Case Study: In Vitro Antiproliferative Activity
A recent investigation assessed the antiproliferative effects of related thiazole compounds on multiple cancer cell lines including:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
The most active derivative exhibited an IC50 value of 8 μM against Caco2 cells, indicating promising potential for further development .
The proposed mechanism of action for this compound involves inhibition of key kinases involved in cell proliferation and survival pathways. For instance, thiazole derivatives have been shown to inhibit DYRK1A and other related kinases with IC50 values ranging from 0.028 μM to >10 μM depending on the specific structure .
Antimicrobial Properties
In addition to antitumor activity, thiazole-based compounds have demonstrated antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their utility in treating infections .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzodioxole moiety.
- Synthesis of the thiazole ring using appropriate precursors.
- Coupling reactions to form the final acetamide structure.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzodioxole derivative |
| Step 2 | Formation of thiazole ring |
| Step 3 | Coupling with acetamide |
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide exhibit significant anticancer properties. The thiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed promising activity against several cancer cell lines, suggesting a potential role for this compound in targeted cancer therapies .
2.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. The benzodioxole structure contributes to its ability to interact with microbial membranes, leading to cell lysis and death.
Case Study: Research published in Antimicrobial Agents and Chemotherapy highlighted that derivatives of benzodioxole exhibited broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .
Neuropharmacological Applications
3.1 Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: A study conducted on animal models indicated that compounds with similar structures could reduce oxidative stress and inflammation in neuronal cells, leading to improved cognitive functions .
Future Directions and Research Opportunities
Given the promising results from preliminary studies, further research is warranted to explore:
- Mechanistic Studies: Understanding the specific pathways through which this compound exerts its effects.
- In Vivo Studies: Conducting comprehensive animal studies to evaluate efficacy and safety profiles before progressing to human trials.
Comparison with Similar Compounds
Thiazole-Based Acetamide Derivatives
Example : N-(5-(R-Benzyl)-1,3-Thiazol-2-yl)-2-Chloroacetamides ()
- Structural Similarities : Both compounds share a thiazole-acetamide core.
- Key Differences: The target compound substitutes the benzodioxol-methyl group and 3-chlorophenylamino moiety, whereas derivatives feature variable R-benzyl groups.
Heterocyclic Bioisosteres
Example: 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide ()
- Structural Similarities : Both contain acetamide-linked heterocycles (thiazole vs. pyrazole-oxadiazole) and chlorinated aryl groups.
- Key Differences : The oxadiazole in is a bioisostere for thiazole, offering distinct electronic properties (higher electronegativity).
- Functional Impact : Thiazole’s sulfur atom may improve solubility, while oxadiazole’s rigidity could alter binding kinetics .
Benzodioxol-Containing Pharmacophores
Example : MRE 2029-F20 (N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(2,6-Dioxo-1,3-Dipropyl-2,3,6,7-Tetrahydro-1H-Purin-8-yl)-1-Methyl-1H-Pyrazol-3-yl]Oxy}Acetamide) ()
- Structural Similarities : Both compounds include the benzodioxol-methyl group linked to an acetamide scaffold.
- Key Differences : MRE 2029-F20 incorporates a pyrazole-purine system, whereas the target compound uses a thiazole-chlorophenyl group.
- Functional Impact: The thiazole-chlorophenyl motif in the target compound may favor kinase or adenosine receptor interactions, while MRE 2029-F20 is a known A2B adenosine receptor antagonist .
Piperazine-Linked Analogues
Example: 2-[4-(1,3-Benzodioxol-5-yl)Piperazino]-N-(3-Chloro-4-Fluorophenyl)Acetamide ()
- Structural Similarities : Both share the benzodioxol group and a chloro-substituted aryl acetamide.
- Key Differences : The target compound replaces piperazine with a thiazole ring.
- Functional Impact : Thiazole’s planar structure may enhance π-π stacking with aromatic residues in enzyme active sites, whereas piperazine’s flexibility could improve solubility .
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole nucleus is constructed using a modified Hantzsch thiazole synthesis. A thiourea derivative reacts with α-bromoacetic acid to form the thiazole ring.
Procedure :
-
3-Chlorophenylthiourea (1.0 equiv) and ethyl α-bromoacetate (1.2 equiv) are refluxed in ethanol at 80°C for 12 hours.
-
The intermediate ethyl 2-[(3-chlorophenyl)amino]-1,3-thiazol-4-ylacetate is hydrolyzed using 5% NaOH to yield the carboxylic acid.
Optimization :
-
Microwave-assisted cyclization (100°C, 30 min) improves yield to 82% compared to conventional heating (68% ).
Amidation and Benzodioxole Coupling
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours.
Coupling with Benzodioxolylmethylamine
Benzodioxolylmethylamine (1.05 equiv) is added dropwise to the acyl chloride in tetrahydrofuran (THF) under nitrogen. Triethylamine (2.0 equiv) neutralizes HCl, and the mixture is stirred at 25°C for 6 hours.
Yield : 75–78% after recrystallization from ethyl acetate/hexane .
Alternative Routes and Comparative Analysis
One-Pot Sequential Synthesis
A streamlined approach combines thiazole formation and amidation in a single reactor:
Solid-Phase Synthesis
Immobilizing the benzodioxolylmethylamine on Wang resin enables iterative coupling and cleavage. This method achieves 85% purity but requires specialized equipment.
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole cyclization | Ethanol, 80°C, 12 h | 68 | 92 |
| Microwave cyclization | Ethanol, 100°C, 30 min | 82 | 95 |
| Amidation | THF, Et₃N, 25°C, 6 h | 75 | 94 |
| One-pot synthesis | DMF, HOBt/EDC, 100°C, 8 h | 70 | 91 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥95% purity for all batches.
Challenges and Mitigation Strategies
-
Regioselectivity in Thiazole Formation : Competing pathways yield 4- and 5-substituted thiazoles. Using DMAP and controlled stoichiometry suppresses by-products.
-
Amine Oxidation : Benzodioxolylmethylamine is prone to oxidation. Reactions under N₂ atmosphere and addition of BHT (0.1%) prevent degradation.
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide?
- Methodological Answer : The compound can be synthesized via N-acylation of a substituted 2-aminothiazole intermediate with chloroacetyl chloride. A typical procedure involves:
- Reacting 2-amino-5-(aryl-methyl)thiazole (10 mmol) with triethylamine (1.4 mL) in dioxane.
- Adding chloroacetyl chloride (0.8 mL) dropwise at 20–25°C.
- Diluting with water, filtering the precipitate, and recrystallizing from ethanol-DMF .
Alternative methods include refluxing intermediates with anhydrous potassium carbonate in acetone for thiazole-thiadiazole coupling .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol-DMF mixtures to isolate high-purity crystals .
- Spectroscopic Analysis :
- NMR : Confirm substitution patterns (e.g., benzodioxole methyl protons at δ 3.8–4.2 ppm, thiazole protons at δ 6.5–7.5 ppm).
- IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) .
Q. What intermediates are critical in the synthesis pathway?
- Methodological Answer : Key intermediates include:
- 2-Amino-5-(aryl-methyl)thiazole : Prepared via cyclization of thiourea derivatives with α-haloketones.
- Chloroacetyl chloride : Used for N-acylation of the thiazole amine group .
- 3-Chlorophenyl isocyanate : For introducing the anilino moiety on the thiazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Catalyst Screening : Test bases like triethylamine vs. DMAP for acylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, dioxane) to enhance solubility of intermediates .
- Temperature Control : Maintain 20–25°C during acylation to minimize side reactions (e.g., hydrolysis) .
- Reagent Stoichiometry : Adjust molar ratios of chloroacetyl chloride to amine (e.g., 1:1.2) to drive completion .
Q. What strategies address low purity or by-product formation during synthesis?
- Methodological Answer :
- Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate by-products .
- Recrystallization Optimization : Test mixed solvents (e.g., ethanol-water, acetonitrile) to enhance crystal selectivity .
- HPLC Analysis : Monitor reaction progress and quantify impurities using reverse-phase C18 columns .
Q. How is the compound evaluated for biological activity, such as anticancer potential?
- Methodological Answer :
- In Vitro Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Mechanistic Studies :
- Apoptosis Assays : Flow cytometry for Annexin V/PI staining.
- Cell Cycle Analysis : PI staining and DNA content quantification via flow cytometry .
- Molecular Docking : Predict binding affinity to targets (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger Suite .
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in:
- Benzodioxole substituents (e.g., methoxy vs. nitro groups).
- Thiazole core (e.g., replacing sulfur with oxygen).
- Comparative Bioassays : Test modified compounds against parent molecule for potency shifts .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Methodological Answer :
- Docking Software : AutoDock Vina, Glide (Schrödinger), or GOLD for protein-ligand interaction analysis.
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability .
- Pharmacophore Modeling : Generate 3D pharmacophores using MOE to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
